Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester typically involves multi-step organic reactions. One common method includes the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino and dimethylamino groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, dimethyl ester
- Propanedioic acid, (acetylamino)-, diethyl ester
- Diethyl malonate
Uniqueness
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C16H22N2O5 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
diethyl 2-[4-amino-3-(dimethylcarbamoyl)phenyl]propanedioate |
InChI |
InChI=1S/C16H22N2O5/c1-5-22-15(20)13(16(21)23-6-2)10-7-8-12(17)11(9-10)14(19)18(3)4/h7-9,13H,5-6,17H2,1-4H3 |
InChI Key |
FQBOYHFTSIMVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)N)C(=O)N(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.